LSKL, Inhibitor of Thrombospondin (TSP-1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

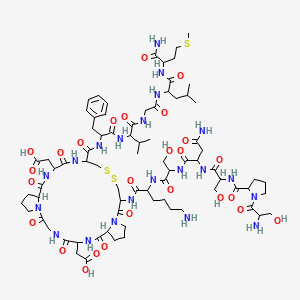

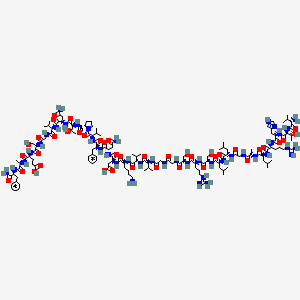

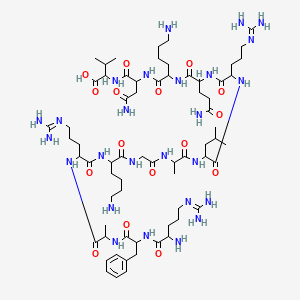

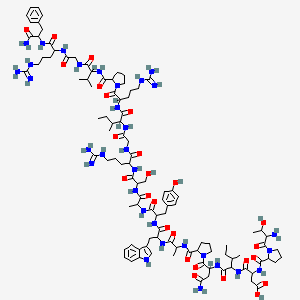

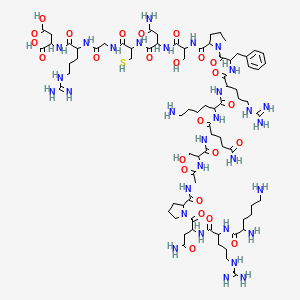

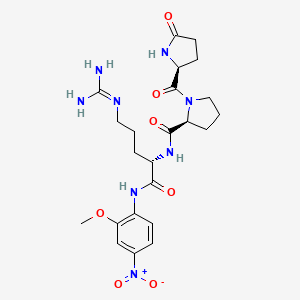

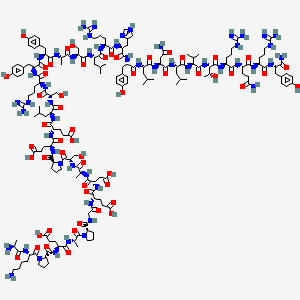

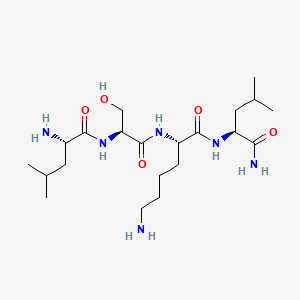

LSKL, Inhibitor of Thrombospondin (TSP-1), is a tetrapeptide derived from the latency-associated protein of transforming growth factor-beta (TGF-β). It acts as a competitive antagonist of TGF-β1, inhibiting the binding of thrombospondin-1 to the latency-associated protein, thereby preventing the activation of TGF-β1 . This compound has shown potential in alleviating renal interstitial fibrosis, hepatic fibrosis, and subarachnoid fibrosis .

Scientific Research Applications

LSKL, Inhibitor of Thrombospondin (TSP-1), has a wide range of scientific research applications:

Chemistry: Used as a model compound in peptide synthesis studies.

Biology: Investigated for its role in inhibiting TGF-β1 activation and its effects on cellular processes.

Medicine: Explored for its therapeutic potential in treating fibrosis-related conditions, including renal interstitial fibrosis, hepatic fibrosis, and subarachnoid fibrosis

Industry: Utilized in the development of peptide-based therapeutics and as a research tool in drug discovery.

Mechanism of Action

Safety and Hazards

LSKL is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers Several papers have been published on LSKL, Inhibitor of Thrombospondin (TSP-1). These include studies on its effects on renal interstitial fibrosis , its role in preventing the development of chronic hydrocephalus , and its potential use in treating hepatic damage and fibrosis . These papers provide valuable insights into the properties and potential applications of LSKL.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LSKL, Inhibitor of Thrombospondin (TSP-1), involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids . The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of LSKL, Inhibitor of Thrombospondin (TSP-1), follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility . The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

LSKL, Inhibitor of Thrombospondin (TSP-1), primarily undergoes peptide bond formation during its synthesis . It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA)

Major Products

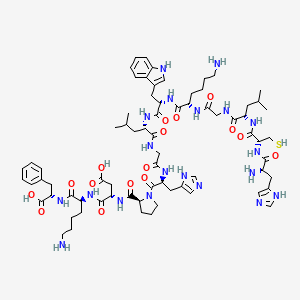

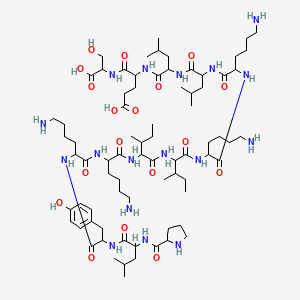

The major product formed from the synthesis of LSKL, Inhibitor of Thrombospondin (TSP-1), is the tetrapeptide itself, with a molecular formula of C21H42N6O5 and a molecular weight of 458.6 g/mol .

Comparison with Similar Compounds

Similar Compounds

SLLK: An inert control peptide used in studies to evaluate the specificity of LSKL.

KTFR: A sequence from ADAMTS1 responsible for interaction with LSKL.

Uniqueness

LSKL, Inhibitor of Thrombospondin (TSP-1), is unique due to its ability to specifically inhibit TGF-β1 activation by thrombospondin-1, making it a valuable tool in fibrosis research . Its ability to cross the blood-brain barrier further enhances its therapeutic potential .

Properties

IUPAC Name |

(2S)-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42N6O5/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30)/t14-,15-,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKXDNNIFSAXBY-QAETUUGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283609-79-0 |

Source

|

| Record name | Leu-Ser-Lys-Leu peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283609790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.